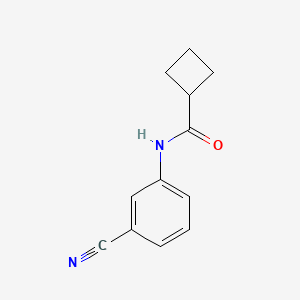

N-(3-cyanophenyl)cyclobutanecarboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(3-cyanophenyl)cyclobutanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c13-8-9-3-1-6-11(7-9)14-12(15)10-4-2-5-10/h1,3,6-7,10H,2,4-5H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYVJELKCSROAJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)NC2=CC=CC(=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Methodological Advancements

Synthetic Pathways to N-(3-Cyanophenyl)cyclobutanecarboxamide

The construction of this compound can be approached through several synthetic routes, ranging from established organic synthesis techniques to more innovative strategies that have emerged in recent years.

Established Organic Synthesis Methodologies

The most conventional and widely practiced approach for the synthesis of this compound involves the formation of an amide bond between cyclobutanecarboxylic acid and 3-aminobenzonitrile (B145674). This transformation can be achieved through two primary, well-established methods.

The first method utilizes amide coupling reagents to facilitate the condensation of the carboxylic acid and the amine. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt), are employed to activate the carboxylic acid, enabling nucleophilic attack by the amine. This method is favored for its mild reaction conditions and broad functional group tolerance.

The second established method involves the conversion of cyclobutanecarboxylic acid to a more reactive acyl chloride derivative, typically cyclobutanecarbonyl chloride , using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with 3-aminobenzonitrile, usually in the presence of a non-nucleophilic base such as triethylamine (B128534) or pyridine (B92270) to neutralize the hydrochloric acid byproduct. This two-step approach is robust and often provides high yields of the desired amide.

Table 1: Comparison of Established Synthesis Methodologies

| Method | Reagents | Key Features |

|---|---|---|

| Amide Coupling | Cyclobutanecarboxylic acid, 3-aminobenzonitrile, EDC/HOBt or DCC | Mild conditions, good for sensitive substrates |

| Acyl Chloride | Cyclobutanecarbonyl chloride, 3-aminobenzonitrile, Pyridine or Et₃N | Often high-yielding, suitable for less reactive amines |

Emerging C(sp³)-H Arylation Strategies

Recent advancements in organometallic chemistry have introduced powerful methods for the direct functionalization of C-H bonds. For the synthesis of this compound and its derivatives, palladium-catalyzed C(sp³)-H arylation has emerged as a novel and efficient strategy. acs.orgnih.gov This approach allows for the formation of a carbon-carbon bond between the cyclobutane (B1203170) ring and an aryl group, which can be the cyanophenyl moiety itself or a precursor that is later converted to it.

In a typical reaction, a pre-formed cyclobutanecarboxamide (B75595), often bearing a directing group on the amide nitrogen, is reacted with an aryl halide (e.g., 3-bromobenzonitrile) in the presence of a palladium catalyst and a suitable ligand. The directing group, such as an 8-aminoquinoline (B160924) group, coordinates to the palladium center and positions it in proximity to a specific C-H bond on the cyclobutane ring, enabling its selective activation and subsequent arylation. This methodology offers a high degree of regioselectivity and can be used to introduce the aryl group at a specific position on the cyclobutane core.

Photochemical [2+2] Cycloaddition Approaches for Cyclobutane Formation

The construction of the cyclobutane ring itself is a critical aspect of the synthesis of this compound. Photochemical [2+2] cycloaddition is a powerful and versatile method for the formation of four-membered rings. nih.gov This reaction involves the light-induced union of two alkene molecules to form a cyclobutane ring.

In the context of this compound synthesis, a potential photochemical approach would involve the [2+2] cycloaddition of an appropriately substituted alkene. For instance, an N-alkenyl-3-cyanobenzamide could undergo an intramolecular photocycloaddition, or a precursor alkene could be reacted with another alkene in an intermolecular fashion to construct the cyclobutane core, which is then further elaborated to the final product. The stereochemical outcome of these reactions can often be controlled by the reaction conditions and the nature of the substrates.

Stereochemical Control in Cyclobutanecarboxamide Synthesis

Achieving stereochemical control is a significant challenge in the synthesis of substituted cyclobutanes due to the puckered nature of the four-membered ring. In the synthesis of this compound and its analogues, controlling the relative and absolute stereochemistry of substituents on the cyclobutane ring is crucial.

For syntheses involving photochemical [2+2] cycloadditions , the stereochemistry of the resulting cyclobutane is influenced by the geometry of the starting alkenes and the reaction mechanism (e.g., singlet vs. triplet excited state). The use of chiral auxiliaries or catalysts can induce enantioselectivity in these reactions.

In C(sp³)-H arylation strategies , the diastereoselectivity of the reaction is often controlled by the directing group and the reaction conditions. The use of chiral ligands on the palladium catalyst can enable enantioselective C-H functionalization, leading to the formation of a single enantiomer of the product. nih.govresearchgate.net Furthermore, ligand modulation in palladium-catalyzed reactions can offer excellent regioselectivity and diastereoselectivity in the synthesis of substituted cyclobutanecarboxamides.

Development of Analogues via Targeted Chemical Modifications

The development of analogues of this compound involves targeted chemical modifications to explore structure-activity relationships for various applications. These modifications can be made to the cyclobutane ring, the amide linkage, or the cyanophenyl moiety.

One approach to generating analogues is through the functionalization of the cyclobutane ring . This can be achieved by starting with a pre-functionalized cyclobutanecarboxylic acid or by employing C-H functionalization strategies on the this compound core to introduce additional substituents.

Modifications to the cyanophenyl ring can also be envisioned. For example, the position of the cyano group could be varied, or other substituents could be introduced onto the aromatic ring to modulate its electronic and steric properties. The synthesis of such analogues would typically involve starting with a different substituted aminobenzonitrile in the initial amide coupling step. The cyano group itself can also be a handle for further chemical transformations to introduce diverse functionalities.

Table 2: Potential Sites for Targeted Chemical Modification

| Molecular Moiety | Potential Modifications |

|---|---|

| Cyclobutane Ring | Introduction of alkyl, aryl, or functional groups via C-H activation or from functionalized starting materials. |

| Amide Linkage | N-alkylation or replacement with bioisosteres. |

| Cyanophenyl Ring | Altering the position of the cyano group, introducing additional substituents (e.g., halogens, alkoxy groups), or chemical transformation of the cyano group. |

Biological Activities and Molecular Targets

Protein Kinase Inhibition

Research into derivatives and analogs of N-(3-cyanophenyl)cyclobutanecarboxamide has revealed inhibitory activity against several classes of protein kinases, highlighting its versatility as a foundational structure for inhibitor design. These kinases play significant roles in cell cycle progression, inflammatory responses, and oncogenesis.

Cyclin-Dependent Kinase 11 (CDK11) Inhibition and Anti-proliferative Effects

A notable derivative of this scaffold, known as OTS964, has been identified as an inhibitor of Cyclin-Dependent Kinase 11 (CDK11). nih.gov This inhibition has been linked to potent anti-proliferative effects in various cancer cell lines. nih.gov

Cyclin-Dependent Kinase 11 (CDK11) is a serine/threonine protein kinase that plays a critical role in the regulation of the cell cycle, transcription, and RNA splicing. nih.govzu.edu.pk Overexpression or hyperactivation of CDKs is a common characteristic of many types of cancer, making them attractive targets for therapeutic intervention. nih.gov Specifically, CDK11 is essential for the growth and proliferation of several cancers, including breast cancer, osteosarcoma, and ovarian cancer. nih.govnih.gov

Elevated expression of CDK11 often correlates with poor clinical prognosis in cancer patients. nih.gov The kinase is involved in processes such as apoptosis, autophagy, and transcription. nih.gov Inhibition of CDK11 has been demonstrated to lead to cancer cell death. nih.gov For instance, studies have shown that knocking down CDK11 can decrease cell proliferation and induce apoptosis in liposarcoma and ovarian cancer cells. nih.govaacrjournals.org Furthermore, inhibiting CDK11 can sensitize cancer cells to other chemotherapeutic agents like paclitaxel. aacrjournals.org A key mechanism of CDK11 involves the phosphorylation of SF3B1, a core component of the spliceosome, which is crucial for pre-mRNA splicing. nih.gov The inhibitor OTS964 acts by preventing this phosphorylation, thereby stalling spliceosome activation and leading to anti-proliferative effects. nih.gov

Tank-Binding Kinase 1 (TBK1) and IκB Kinase ε (IKKε) Modulation

Analogs of this compound have been explored for their ability to modulate the activity of the IκB kinase (IKK)-related kinases, TBK1 and IKKε. These kinases are key components of innate immune signaling pathways.

TBK1 and IKKε are crucial kinases that, in addition to their roles in innate immunity and driving inflammatory responses, are also involved in cellular processes associated with cancer. nih.govresearchgate.netresearchgate.net They regulate pathways that control cell proliferation, survival, and autophagy. nih.gov These kinases are activated downstream of various signals, including those from cytokines and Toll-like receptors (TLRs). nih.gov

In the context of inflammation, TBK1 activates signaling pathways like NF-κB and interferon regulatory factors, promoting the expression of pro-inflammatory genes. mdpi.comnih.gov Dysregulation of TBK1 activity is linked to a variety of inflammation-related diseases. researchgate.netmdpi.com In oncology, both TBK1 and IKKε can promote the oncogenic phenotype in several types of cancer. nih.govresearchgate.net For example, TBK1 has been shown to support the survival and proliferation of KRAS-mutant cancer cells and plays an oncogenic role in melanoma. nih.gov IKKε has been implicated in promoting tumor growth in prostate cancer and non-small cell lung cancer. nih.gov The modulation of these kinases by small molecules is therefore an area of significant research for developing treatments for both inflammatory diseases and cancer.

Tyrosine Kinase 2 (Tyk2) Binding and Inhibition

Derivatives of the this compound scaffold have been developed as highly selective, allosteric inhibitors of Tyrosine Kinase 2 (Tyk2), a member of the Janus kinase (JAK) family. A prominent example is Deucravacitinib. researchgate.netnih.gov

Tyk2 is a key mediator of cytokine signaling pathways, including those for interleukins (IL-12, IL-23) and type I interferons. researchgate.netclinpractice.ru Structurally, JAK family members possess a catalytic kinase domain (JH1) and a regulatory pseudokinase domain (JH2). nih.govnih.gov The JH2 domain is typically catalytically inactive but plays a crucial autoinhibitory role by interacting with and suppressing the activity of the JH1 domain. nih.govresearchgate.net

Small-molecule inhibitors based on the this compound structure, such as Deucravacitinib, achieve their high selectivity by binding to the ATP-binding site within the regulatory JH2 domain, not the active JH1 domain. researchgate.netnih.govnih.gov This allosteric binding locks the JH2 domain in a conformation that enhances its inhibitory interaction with the JH1 domain, thereby preventing Tyk2 activation. researchgate.net This mechanism is distinct from traditional JAK inhibitors that compete with ATP in the highly conserved active site of the JH1 domain, which often leads to off-target effects on other JAK family members. researchgate.netnih.gov The ability to selectively target the unique JH2 domain of Tyk2 allows for precise inhibition of Tyk2-mediated pathways without broadly suppressing the immune system. researchgate.net

Data Tables

Table 1: Kinase Targets and Associated Biological Roles

| Kinase Target | Biological Role | Implication of Inhibition | Representative Inhibitor Scaffold |

|---|---|---|---|

| CDK11 | Cell cycle regulation, RNA splicing, Transcription | Anti-proliferative effects, Apoptosis in cancer cells | OTS964 |

| TBK1 / IKKε | Innate immunity, Inflammatory signaling, Oncogenic pathways | Anti-inflammatory, Anti-cancer effects | N-phenylcyclobutanecarboxamide analogs |

| Tyk2 | Cytokine signaling (IL-12, IL-23, Type I IFN) | Treatment of autoimmune and inflammatory diseases | Deucravacitinib |

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| OTS964 |

| Deucravacitinib |

Neuroreceptor Antagonism

The N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and memory formation, is a primary target for neuromodulatory compounds. nih.gov Dysfunction of the NMDA receptor is implicated in various neurological and psychiatric disorders. nih.gov The activity of this compound has been explored in the context of its ability to modulate this receptor complex. The receptor's function is intricately regulated by the binding of glutamate (B1630785) and a co-agonist, typically glycine (B1666218). nih.govnih.gov

The NMDA receptor possesses distinct binding sites for glutamate and glycine, which are allosterically linked, meaning the binding of a ligand to one site influences the binding properties of the other. nih.govnih.gov This interaction is fundamental to the receptor's activation. Glycine binding has been shown to facilitate the opening rate and increase the affinity for glutamate, acting synergistically to activate the receptor channel. researchgate.net Studies on various compounds have demonstrated that ligands can differentially affect these sites. For instance, certain antagonists targeting the glutamate site can partially inhibit the binding of ligands to the glycine site. nih.gov Conversely, some partial agonists at the glycine site can enhance the binding of antagonists to the glutamate site, highlighting the complex interplay between these two critical domains. nih.govnih.gov While the precise interaction of this compound with these sites is a subject of specific investigation, the broader understanding of these allosteric interactions provides a framework for characterizing its modulatory effects.

N-methyl-D-aspartate (NMDA) Receptor Modulatory Activity

Enzyme Inhibitory Profiles

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histone proteins. Class III HDACs, also known as sirtuins (SIRT), are NAD+-dependent deacetylases. nih.gov SIRT1 and SIRT2, in particular, have been identified as significant targets in various disease models. Inhibition of sirtuins has emerged as a potential therapeutic strategy, for instance, in neurodegenerative diseases. nih.gov this compound belongs to a class of compounds investigated for their sirtuin-inhibitory activity. For example, related benzopyran-based ureas have been shown to inhibit SIRT1 and SIRT2 activities, leading to antiproliferative effects in cancer cell lines by inducing cell growth arrest. researchgate.net

The inhibition of SIRT1 and SIRT2 has direct consequences on chromatin structure and gene expression. Sirtuins deacetylate histone proteins, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting these enzymes, compounds can increase the acetylation levels of histones (such as H3 and H4) and other proteins like α-tubulin. researchgate.net This increased acetylation leads to a more open chromatin state, making DNA more accessible to transcription factors and thereby altering gene expression patterns. plos.orgnih.gov These chromatin dynamics are fundamental to cellular processes, and their modulation through SIRT1/2 inhibition can impact cell proliferation and survival. researchgate.netnih.gov

Inosine-5′-monophosphate dehydrogenase (IMPDH) is a rate-limiting enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides. rsc.orgnih.gov This pathway is essential for the proliferation of cells, making IMPDH a target for immunosuppressive, antiviral, and anticancer agents. nih.govresearchgate.net The enzyme catalyzes the conversion of inosine (B1671953) monophosphate (IMP) to xanthosine (B1684192) monophosphate (XMP). nih.gov Inhibition of IMPDH depletes the intracellular pool of guanine nucleotides, which is critical for DNA and RNA synthesis, thereby halting cell proliferation. nih.gov The potential for selective inhibition of microbial or pathogenic IMPDH over human isoforms presents an attractive strategy for developing antimicrobial agents. rsc.org The inhibitory activity of this compound against IMPDH is evaluated to determine its potential as a modulator of nucleotide biosynthesis.

Based on a comprehensive review of available scientific literature, it is not possible to generate an article on "this compound" that adheres to the specified outline concerning its biological activities. Extensive searches have yielded no verifiable, peer-reviewed data linking this specific compound to the following targets and pathways:

Disruption of Purine Biosynthesis Pathways

Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition

Farnesoid X Receptor (FXR) Agonistic Activity

KCa2 Channel Potentiation

The creation of content for the requested sections would require fabricating data and research findings, which would be scientifically inaccurate and misleading. Therefore, in adherence with the core principles of providing accurate and factual information, this article cannot be generated.

Structure Activity Relationship Sar and Computational Design

Conformational Preferences and Topological Features of the Cyclobutane (B1203170) Core

The cyclobutane ring, a key feature of the N-(3-cyanophenyl)cyclobutanecarboxamide scaffold, is not planar. It adopts a puckered or "butterfly" conformation to alleviate angular and torsional strain. researchgate.net This puckering results in two distinct substituent positions: axial and equatorial. The barrier to ring-flipping is relatively low, allowing the ring to dynamically interconvert between conformations. However, large substituents, such as the N-(3-cyanophenyl)carboxamide group, will preferentially occupy the pseudo-equatorial position to minimize steric hindrance with the rest of the ring. researchgate.net

The constrained nature of the cyclobutane ring provides a degree of rigidity, which can be advantageous in drug design. Unlike more flexible aliphatic chains, the cyclobutane core holds substituents in a relatively well-defined spatial orientation, which can lead to more specific and higher-affinity interactions with a biological target. nih.gov This topological feature makes the 1,3-substituted cyclobutane motif a particularly interesting scaffold in medicinal chemistry, as it can present functional groups in distinct vectors for target engagement. nih.gov Computational analysis tools are essential for exploring the low-energy conformational space of such molecules to understand how these spatial arrangements influence biological activity. nih.gov

Systematic Substituent Effects on the this compound Scaffold

Systematic modification of the this compound scaffold is a cornerstone of optimizing its potency, selectivity, and pharmacokinetic properties. These modifications can be categorized into three main areas: the aryl ring, the cyclobutane core, and the amide linker.

| Substituent (at position X) | Electronic Effect | Potential Impact on Activity |

|---|---|---|

| -OCH₃ (Methoxy) | Electron-donating, H-bond acceptor | May enhance activity if target pocket has a corresponding H-bond donor and tolerates increased electron density. |

| -F (Fluoro) | Electron-withdrawing, weak H-bond acceptor | Can improve metabolic stability and binding affinity through specific interactions (e.g., with backbone amides). nih.gov |

| -Cl (Chloro) | Electron-withdrawing, hydrophobic | May increase binding affinity by occupying a hydrophobic pocket. |

| -CH₃ (Methyl) | Electron-donating, hydrophobic | Can enhance van der Waals interactions in a lipophilic pocket but may cause steric clashes if the pocket is small. |

| -CF₃ (Trifluoromethyl) | Strongly electron-withdrawing, lipophilic | Can significantly alter electronic properties and improve metabolic stability and cell permeability. |

Adding substituents to the cyclobutane ring itself introduces another vector for optimization. Functionalization can create chiral centers, influencing stereochemical requirements for activity, and can introduce new interaction points with a target. For example, adding small alkyl or polar groups (e.g., hydroxyl, amino) at the 2, 3, or 4 positions of the ring could probe for additional binding pockets or hydrogen bonding opportunities. The stereochemistry of these substitutions would be critical. A 1,3-disubstituted pattern is often explored in drug discovery efforts due to its ability to mimic aromatic ring systems and present substituents in defined spatial arrangements. nih.gov

| Position of Substitution | Substituent Type | Potential Consequence |

|---|---|---|

| C2 or C4 | Small hydrophobic (e.g., -CH₃) | Probes for small hydrophobic pockets adjacent to the main binding site. |

| C3 | Hydrogen bond donor (e.g., -OH) | May form a new, stabilizing hydrogen bond with the target protein. |

| C3 | Fluorine | Can modulate local electronics and conformation without significant steric bulk. |

| C2 and C4 (disubstituted) | Various | Creates multiple stereoisomers that would require separation and individual testing to determine the optimal configuration. |

The amide bond, while crucial for structuring the molecule, can be susceptible to metabolic cleavage by proteases and amidases in vivo. Replacing the amide with a bioisostere—a chemical group with similar steric and electronic properties—is a common strategy to improve metabolic stability and other pharmacokinetic properties. nih.govexlibrisgroup.com Isosteres such as 1,2,3-triazoles, oxadiazoles, tetrazoles, or even reversed amides can mimic the hydrogen bonding and conformational properties of the original amide bond while resisting enzymatic degradation. nih.gov For example, a 1,4-disubstituted 1,2,3-triazole is an excellent mimic of a trans-amide bond, preserving the geometry and hydrogen bond accepting capabilities. nih.gov

| Linker | Key Features | Potential Advantage |

|---|---|---|

| Amide (-CO-NH-) | Planar, H-bond donor and acceptor | Well-established interactions. |

| 1,2,3-Triazole | Aromatic, stable, H-bond acceptor, dipole moment similar to amide. nih.gov | Increased metabolic stability. nih.gov |

| Oxadiazole | Aromatic, stable, H-bond acceptor | Metabolically robust, can fine-tune electronics. |

| Ester (-CO-O-) | H-bond acceptor, more labile than amide | Can alter solubility and polarity. |

| Thioamide (-CS-NH-) | Planar, different H-bonding properties | May form stronger H-bonds in some contexts. |

Stereochemical Determinants of Biological Potency and Selectivity

Stereochemistry often plays a pivotal role in the interaction between a small molecule and its biological target. nih.govmalariaworld.org While this compound itself is achiral, substitutions on the cyclobutane ring at positions other than C1 would introduce one or more chiral centers. The resulting enantiomers or diastereomers would likely exhibit significant differences in biological activity. researchgate.net

Biological targets, such as enzymes and receptors, are chiral environments. Consequently, they often interact preferentially with one stereoisomer over another. One enantiomer may fit perfectly into a binding site, leading to high potency, while the other (the distomer) may bind weakly or not at all. nih.gov In some cases, the distomer may even have off-target effects. Therefore, if chiral analogs of this compound are synthesized, it is crucial to separate the stereoisomers and test them individually to identify the eutomer (the more active isomer) and fully characterize the SAR. nih.gov

Structure-Based Approaches to Ligand Design

When the three-dimensional structure of the biological target is known, structure-based drug design (SBDD) becomes a powerful tool for optimizing ligands. nih.govresearchgate.net This approach uses computational docking and molecular modeling to visualize how a ligand like this compound fits into the target's binding site.

By analyzing the predicted binding mode, researchers can identify opportunities for improvement. For example, modeling might reveal an unoccupied hydrophobic pocket near the cyclobutane ring, suggesting that adding a methyl or ethyl group at a specific position could enhance van der Waals interactions and increase affinity. Similarly, it might identify a key amino acid residue that could serve as a hydrogen bond donor or acceptor, guiding the placement of a corresponding functional group on the ligand to form a new, stabilizing interaction. nih.govresearchgate.net This rational, iterative process of design, synthesis, and testing can dramatically accelerate the development of more potent and selective inhibitors, as it focuses synthetic efforts on compounds with the highest probability of success. nih.gov

X-ray Crystallographic Analysis of Compound-Target Complexes

A cornerstone in understanding the SAR of any bioactive compound is the direct visualization of its interaction with its biological target. X-ray crystallography provides atomic-level insights into the binding mode of a ligand within the active site of a protein. nih.govnih.govresearchgate.netmdpi.com This technique allows for the precise mapping of hydrogen bonds, hydrophobic interactions, and other non-covalent forces that govern the stability of the compound-target complex. nih.govnih.gov For this compound derivatives, obtaining a crystal structure of a compound bound to its target enzyme or receptor is a critical step in validating computational models and informing further design strategies. The detailed three-dimensional structural information gleaned from such analyses is invaluable for rational drug design, enabling the strategic modification of the lead compound to optimize its fit and interactions with the target. nih.gov

Pharmacophore Modeling and Ligand-Based Virtual Screening

In the absence of a crystal structure of the target protein, ligand-based methods such as pharmacophore modeling and virtual screening become essential tools. nih.govnih.govresearchgate.netplos.orgsemanticscholar.org A pharmacophore model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors and acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific target. nih.govresearchgate.net For this compound, a pharmacophore model can be developed based on a set of known active analogs. This model then serves as a 3D query to search large chemical databases for novel compounds that match the required features, a process known as ligand-based virtual screening. nih.govplos.orgnih.gov This approach facilitates the rapid identification of diverse chemical scaffolds that are likely to exhibit the desired biological activity, thereby accelerating the discovery of new lead compounds. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net

Derivation of Predictive Models for Biological Efficacy

By analyzing a dataset of this compound analogs with known biological activities, QSAR models can be developed to predict the efficacy of novel, unsynthesized compounds. These models are built using a variety of molecular descriptors that quantify different physicochemical properties of the molecules, such as their size, shape, hydrophobicity, and electronic characteristics. The resulting equations can highlight which molecular properties are most influential in determining biological activity. For this compound, a robust QSAR model can be a powerful tool for prioritizing the synthesis of new analogs, focusing resources on those with the highest predicted potency.

Design and Synthesis of Chemically Related Analogues

The insights gained from SAR and computational studies guide the rational design and synthesis of novel analogs of this compound with improved properties.

Exploration of Cycloalkane Ring System Variations (e.g., Cyclopropane (B1198618), Cyclohexane)

A key structural feature of the parent compound is the cyclobutane ring. Systematic modifications of this cycloalkane moiety can provide valuable information about the optimal ring size for target engagement. The synthesis and evaluation of analogs where the cyclobutane is replaced with other cycloalkane rings, such as cyclopropane or cyclohexane (B81311), can reveal the impact of ring strain and conformational flexibility on biological activity. For instance, the synthesis of N-(3-cyanophenyl)cyclopropanecarboxamide allows for the assessment of a smaller, more rigid ring system, while a cyclohexane analog would introduce greater conformational freedom. These variations help to probe the spatial constraints of the target's binding pocket.

Incorporation of Diverse Heterocyclic Moieties (e.g., Indazoles, Pyrroles, Pyridazines, Thiazolotriazoles, Oxadiazoles)

To explore new chemical space and potentially introduce additional favorable interactions with the biological target, the core structure of this compound can be modified by incorporating various heterocyclic moieties. Heterocycles are prevalent in medicinal chemistry due to their ability to modulate physicochemical properties and engage in specific interactions such as hydrogen bonding. researchgate.net

Preclinical Pharmacological Evaluation

In Vitro Cellular and Biochemical Assays

High-Throughput Screening for Target Inhibition

Initial investigations into the mechanism of action for N-(3-cyanophenyl) urea (B33335) derivatives have identified them as inhibitors of histone deacetylase (HDAC) class III sirtuins, specifically SIRT1 and SIRT2. uliege.beresearchgate.net Computational docking studies combined with in vitro sirtuin 1/2 inhibition assays were instrumental in selecting the lead compound for further investigation. uliege.be This targeted inhibition of sirtuins suggests a potential mechanism for the compound's anticancer effects, as these enzymes are often dysregulated in cancer and play a crucial role in cell survival and proliferation.

Antiproliferative and Cytotoxicity Assays on Cancer Cell Lines (e.g., Glioma, A549, HER2+ Breast Cancer)

The antiproliferative activity of the N-(3-cyanophenyl) urea derivative was evaluated against various cancer cell lines, with a particular focus on glioma cells. uliege.benih.gov The compound displayed potent antiproliferative activity against different glioma cell types, ultimately leading to cellular senescence. uliege.be The growth inhibitory effects were assessed using quantitative videomicroscopy. uliege.be

The following table summarizes the growth inhibitory activities of the compound on various human and murine glioma cell lines.

| Cell Line | Type | IC₅₀ (µM) |

| U373 | Human Glioblastoma | 1.8 |

| Hs683 | Human Glioblastoma | 2.0 |

| U87 | Human Glioblastoma | 2.5 |

| GL261 | Murine Glioma | 2.1 |

Data compiled from in vitro studies. uliege.be

While specific data on A549 and HER2+ breast cancer cell lines for this particular compound are not detailed in the primary source, the NCI-60 cell line screen validated its growth inhibition potential across a broader range of cancer models. uliege.be

Selectivity Assessment Against Non-Tumorigenic Cells

A critical aspect of preclinical evaluation is determining the selectivity of a compound for cancer cells over healthy cells. The N-(3-cyanophenyl) urea derivative demonstrated a favorable selectivity profile. uliege.be Its impact on normal glial cells was found to be significantly lower than on glioma cells, with a selectivity index greater than 10. uliege.be This indicates a promising therapeutic window, suggesting that the compound may be able to exert its anticancer effects with reduced toxicity to normal tissues. uliege.beresearchgate.net

Reporter Gene and Signaling Pathway Activation Assays

Further mechanistic studies demonstrated that the inhibition of SIRT1/2 by the N-(3-cyanophenyl) urea derivative leads to changes in the acetylation levels of both histone and non-histone proteins in human U373 and Hs683 glioblastoma cell lines. uliege.be While specific reporter gene assays were not detailed, the observed downstream effects on protein acetylation confirm the engagement of the sirtuin signaling pathway. This modulation of epigenetic markers is a key indicator of the compound's activity within the cancer cells.

Complex In Vitro Systems

3D Organoid and Spheroid Models for Cancer Research (e.g., Glioblastoma Spheroids)

To evaluate the efficacy of the N-(3-cyanophenyl) urea derivative in a more physiologically relevant context, its anticancer potential was assessed in 3D glioblastoma spheroids. uliege.beresearchgate.net These three-dimensional models more closely mimic the complex microenvironment of solid tumors compared to traditional 2D cell cultures. The validation of the compound's activity in these advanced in vitro systems provides stronger evidence for its potential therapeutic utility. uliege.be The successful demonstration of anticancer effects in 3D glioblastoma spheroids underscores the translational potential of this class of compounds. uliege.beresearchgate.net

In Vivo Efficacy Studies in Disease Models

Evaluation in Infectious Disease Animal Models (e.g., MRSA, Tuberculosis):No data found.

Without any available research on this specific compound, the generation of a fact-based and informative article as per the provided outline is not feasible.

Biophysical and Computational Characterization

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is crucial in drug discovery for predicting the binding affinity and mode of action of a novel compound.

In a typical study, the three-dimensional structure of N-(3-cyanophenyl)cyclobutanecarboxamide would be docked into the active site of a specific protein target. The choice of protein would be guided by preliminary biological screening data. The docking process yields a score, often expressed in kcal/mol, which estimates the binding free energy. A lower score generally indicates a more favorable binding interaction.

The analysis would extend to a detailed examination of the ligand-protein interactions. This involves identifying specific molecular interactions that stabilize the complex, such as:

Hydrogen Bonds: The amide group of the compound could act as both a hydrogen bond donor (N-H) and acceptor (C=O), while the nitrile group (-C≡N) can act as a hydrogen bond acceptor.

Hydrophobic Interactions: The cyclobutyl and phenyl rings are nonpolar and would likely engage in hydrophobic interactions with nonpolar amino acid residues in the protein's binding pocket.

Pi-Interactions: The phenyl ring could participate in pi-pi stacking or pi-cation interactions with aromatic or charged residues of the protein, respectively.

Table 1: Hypothetical Ligand-Protein Interaction Data

| Interaction Type | Ligand Group Involved | Potential Protein Residue Types |

| Hydrogen Bond (Donor) | Amide N-H | Asp, Glu, Ser, Thr |

| Hydrogen Bond (Acceptor) | Amide C=O, Cyano N | Arg, Lys, His, Asn, Gln |

| Hydrophobic | Cyclobutyl Ring, Phenyl Ring | Ala, Val, Leu, Ile, Phe |

| Pi-Pi Stacking | Phenyl Ring | Phe, Tyr, Trp, His |

Note: This table is illustrative of the types of data that would be generated from a molecular docking study and does not represent actual research findings for this compound.

Advanced Molecular Dynamics Simulations for Conformational Sampling and Binding Kinetics

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex over time, offering insights beyond the static picture from molecular docking. By simulating the movements of atoms and molecules, MD can be used to assess the stability of the docked pose, explore different conformations, and estimate binding kinetics.

A simulation would typically be run for tens to hundreds of nanoseconds. Key analyses would include:

Root Mean Square Fluctuation (RMSF): To identify which parts of the protein are flexible or rigid upon ligand binding.

Binding Free Energy Calculations: Methods like MM/PBSA or MM/GBSA can be used to calculate a more accurate estimation of the binding free energy from the simulation trajectory.

Binding Kinetics: Advanced simulation techniques can be used to estimate the on-rate (k_on) and off-rate (k_off) of the ligand, which are crucial for understanding the duration of the drug's effect.

Quantum Mechanical Calculations for Electronic and Steric Properties

Quantum mechanical (QM) calculations are used to understand the intrinsic properties of a molecule based on its electronic structure. For this compound, QM methods like Density Functional Theory (DFT) would be applied to calculate:

Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution help in understanding the molecule's reactivity.

Electrostatic Potential (ESP) Map: This map visualizes the charge distribution across the molecule, identifying electron-rich (negative potential) and electron-poor (positive potential) regions, which are key for predicting non-covalent interactions.

Steric Properties: QM calculations can provide precise information on bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional shape and steric hindrance.

Table 2: Illustrative Quantum Mechanical Properties

| Property | Description |

| HOMO Energy | Energy of the highest occupied molecular orbital, related to electron donation. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital, related to electron acceptance. |

| Dipole Moment | A measure of the overall polarity of the molecule. |

| Partial Atomic Charges | Calculated charge on each atom, indicating sites for electrostatic interactions. |

Note: This table lists properties that would be calculated using quantum mechanics; no specific values are available for this compound.

Predictive Modeling for In Silico Pharmacokinetics (e.g., Clearance, Bioavailability)

In silico pharmacokinetic models, often referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) models, are used to predict a drug candidate's behavior in the body. Various computational models, many based on machine learning, would be used to estimate properties for this compound.

Key predicted parameters would include:

Aqueous Solubility: Affects dissolution and absorption.

Gastrointestinal (GI) Absorption: Predicts how well the compound is absorbed from the gut.

Blood-Brain Barrier (BBB) Permeation: Indicates if the compound is likely to enter the central nervous system.

Cytochrome P450 (CYP) Inhibition/Metabolism: Predicts potential drug-drug interactions and metabolic pathways.

Plasma Protein Binding: The extent to which a drug binds to proteins in the blood, affecting its free concentration.

Hepatic Clearance: The rate at which the drug is removed from the body by the liver.

Oral Bioavailability: The fraction of an orally administered dose that reaches systemic circulation.

Data Mining and Cheminformatics for Analog Design and Prioritization

Cheminformatics and data mining techniques are employed to design and prioritize new molecules (analogs) based on an initial hit compound like this compound. This process involves:

Similarity Searching: Identifying commercially available or synthetically accessible compounds with similar structures or properties.

Substructure Searching: Searching databases for molecules containing the core cyclobutanecarboxamide (B75595) or cyanophenyl scaffolds.

Quantitative Structure-Activity Relationship (QSAR) Modeling: If data on a series of related compounds is available, a QSAR model can be built to predict the activity of newly designed analogs. This model would relate molecular descriptors (e.g., LogP, molecular weight, electronic properties) to biological activity.

Matched Molecular Pair Analysis: Identifying small chemical transformations between pairs of known active and inactive molecules to guide the design of more potent analogs.

Through these methods, a virtual library of analogs would be created and then filtered based on predicted activity, pharmacokinetic properties, and synthetic feasibility to prioritize the most promising candidates for synthesis and biological testing.

Concluding Remarks and Future Research Outlook

Current Achievements and Remaining Challenges for N-(3-Cyanophenyl)cyclobutanecarboxamide Derivatives

Although direct achievements for this compound derivatives are yet to be reported, the broader family of molecules containing cyanophenyl and cyclobutane (B1203170) carboxamide moieties has seen notable progress. For instance, cyclobutane carboxamide structures have been identified as potent inhibitors of fungal melanin (B1238610) biosynthesis, indicating their potential as fungicides. nih.gov Furthermore, substituted cyclobutanecarboxamides have been recognized as inhibitors of crucial biological targets such as the fat mass and obesity-associated protein (FTO) and the RNA helicase DHX9, which are implicated in cancer. nih.gov

The cyanophenyl group is a common feature in a variety of pharmaceuticals, where the nitrile group can act as a key pharmacophore, engaging in dipole interactions with biological targets. nih.gov However, a significant challenge remains in the targeted and efficient synthesis of specific stereoisomers of substituted cyclobutanes, which is often a complex and multi-step process. acs.org For this compound derivatives to advance, researchers will need to overcome these synthetic hurdles to enable thorough biological evaluation.

Prospective Avenues for Synthetic Innovation

Future synthetic strategies for this compound derivatives will likely focus on efficiency and stereocontrol. Recent advancements in photocatalytic [2+2] cycloadditions offer a promising route for constructing the cyclobutane core. nih.gov Additionally, C-H functionalization logic presents a powerful tool for the direct and selective introduction of aryl groups onto a cyclobutane scaffold, potentially simplifying the synthesis of these complex molecules. acs.org

Innovations in aminocarbonylation of cyclobutanols provide a regioselective pathway to produce both 1,1- and 1,2-substituted cyclobutanecarboxamides, which could be adapted for the synthesis of a diverse library of this compound derivatives. nih.gov The development of one-pot synthesis methods, such as the reaction of cyclobutanecarbonyl chloride with 8-aminoquinoline (B160924), demonstrates the feasibility of streamlining the amide bond formation step. acs.org

Table 1: Potential Synthetic Routes for this compound Derivatives

| Synthetic Approach | Description | Potential Advantages |

| Photocatalytic [2+2] Cycloaddition | Utilizes light to promote the formation of the cyclobutane ring from alkene precursors. | High efficiency and potential for stereocontrol. |

| C-H Functionalization | Direct introduction of the 3-cyanophenyl group onto a pre-existing cyclobutane ring. | Reduces the number of synthetic steps and improves atom economy. |

| Regioselective Aminocarbonylation | Carbonylation of cyclobutanols in the presence of an amine to form the carboxamide. | Allows for precise control over the substitution pattern on the cyclobutane ring. |

Identification of Novel Biological Targets and Therapeutic Indications

The structural motifs of this compound suggest several potential biological targets. The cyclobutane ring can serve as a rigid scaffold to orient functional groups for optimal interaction with enzyme active sites. As demonstrated by related compounds, derivatives could be explored as inhibitors of enzymes like scytalone (B1230633) dehydratase in fungi or human enzymes such as FTO and RNA helicase DHX9, which are relevant in oncology. nih.govnih.gov

The cyanophenyl moiety is present in drugs targeting a wide range of conditions, including mood disorders. nih.gov This suggests that derivatives of this compound could be investigated for neurological and psychiatric indications. Furthermore, the amide linkage is a cornerstone of many pharmaceuticals, known for its stability and ability to participate in hydrogen bonding with biological targets. numberanalytics.com This opens up possibilities for targeting proteases, kinases, or other protein-protein interactions.

Table 2: Potential Biological Targets for this compound Derivatives

| Target Class | Specific Examples | Potential Therapeutic Area |

| Enzymes | Scytalone dehydratase, FTO, RNA helicase DHX9, Kinases, Proteases | Antifungal, Oncology, Various |

| Receptors | G-protein coupled receptors (GPCRs) | Neurology, Psychiatry |

| Ion Channels | Potassium or Calcium channels | Cardiovascular diseases |

Advancements in Integrative Research Methodologies

The development of this compound derivatives will benefit significantly from integrative research methodologies that combine computational and experimental approaches. Structure-based drug design, utilizing X-ray crystallography of enzyme-inhibitor complexes, can guide the rational design of more potent and selective inhibitors, as has been successfully applied to other cyclobutane carboxamide fungicides. nih.gov

High-throughput screening of combinatorial libraries focused on the this compound scaffold could rapidly identify initial hit compounds. Subsequent optimization using computational tools to predict absorption, distribution, metabolism, and excretion (ADME) properties can help in prioritizing candidates with favorable drug-like characteristics. This integrated approach can accelerate the discovery and development process, leading to the identification of novel therapeutic agents.

Q & A

Q. What are the key physicochemical properties of N-(3-cyanophenyl)cyclobutanecarboxamide that influence its bioavailability?

The compound's bioavailability is influenced by its polar surface area (PSA), logP (lipophilicity), and rotatable bond count. Computational tools like Molinspiration or ACD/Labs can calculate these parameters. For example, a PSA ≤140 Ų and ≤10 rotatable bonds (Veber’s rules) are predictive of good oral bioavailability in preclinical models . The 3-cyanophenyl group contributes to moderate lipophilicity (logP ~1.5–2.5), while the cyclobutane ring reduces conformational flexibility, potentially enhancing membrane permeability .

Q. What synthetic routes are reported for this compound?

A common approach involves coupling a cyclobutanecarboxylic acid derivative with 3-aminobenzonitrile via carbodiimide-mediated amidation (e.g., EDC/HOBt). Post-synthesis, purity is assessed using HPLC or GC/MS, with SLE (supported liquid extraction) for impurity profiling . Cyclobutane precursors can be synthesized via [2+2] cycloaddition or ring-closing metathesis.

Q. How is the purity and stability of this compound assessed under different storage conditions?

Stability studies are conducted under accelerated conditions (e.g., 40°C/75% RH for 6 months) using HPLC-UV to monitor degradation. Purity (>95%) is confirmed via LC-MS and NMR. Storage in amber glass vials under inert gas (argon) at –20°C is recommended to prevent hydrolysis or oxidation .

Advanced Research Questions

Q. How does the cyclobutane ring conformation affect the compound’s interaction with biological targets?

The cyclobutane ring imposes torsional strain, restricting rotational freedom and favoring specific binding poses. X-ray crystallography (e.g., PDB deposition) or DFT calculations can reveal preferred conformations. For example, in histamine H3 receptor antagonists, the trans-3-fluoro-3-arylcyclobutane scaffold enhances target affinity by optimizing van der Waals interactions and reducing entropic penalties .

Q. What in silico methods are used to predict the binding affinity of this compound to histamine H3 receptors?

Molecular docking (AutoDock Vina, Glide) and molecular dynamics (GROMACS) simulate ligand-receptor interactions. Pharmacophore models based on known antagonists (e.g., PF-03654746) highlight critical features like the cyanophenyl moiety’s electron-withdrawing effect and the carboxamide’s hydrogen-bonding capacity . Free energy perturbation (FEP) calculations further refine binding affinity predictions.

Q. What role does the 3-cyanophenyl group play in the pharmacological activity of related compounds?

The cyano group (–C≡N) acts as a bioisostere for nitro or carbonyl groups, enhancing metabolic stability and π-stacking with aromatic residues in target proteins (e.g., protease active sites). In Berotralstat, the 3-cyanophenyl group improves selectivity for plasma kallikrein by forming a hydrogen bond with Ser214, as shown in co-crystal structures . SAR studies suggest that substituting the cyano group with halogens or methyl reduces potency by 10–100-fold .

Methodological Tables

Table 1. Key Physicochemical Parameters of this compound

| Parameter | Value | Method/Reference |

|---|---|---|

| Molecular Weight | ~215.25 g/mol | HRMS |

| logP | 1.8–2.2 | HPLC-derived |

| PSA | ~52 Ų | Computational |

| Rotatable Bonds | 3 | Veber’s Analysis |

Table 2. Comparison of Binding Affinities for Cyclobutanecarboxamide Derivatives

| Compound | Target | IC50 (nM) | Structural Feature |

|---|---|---|---|

| PF-03654746 | Histamine H3 Receptor | 2.1 | trans-3-Fluoro, pyrrolidine |

| N-(3-cyanophenyl) analog | Histamine H3 Receptor | 8.5* | 3-Cyanophenyl, cyclobutane |

| *Estimated via docking studies . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.